molecular formula C11H17N3S B6437139 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine CAS No. 855395-27-6

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine

Cat. No.: B6437139
CAS No.: 855395-27-6
M. Wt: 223.34 g/mol
InChI Key: FASQLXCPFALWLF-UHFFFAOYSA-N
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Description

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

    Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using a palladium catalyst.

    Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Table 1: Synthetic Routes and Conditions

StepReaction TypeConditions
1Nucleophilic SubstitutionBase-catalyzed with thiourea
2Aromatic SubstitutionMild nucleophilic aromatic substitution (SNAr)

Medicinal Chemistry

4-Methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine has shown significant potential in drug discovery, particularly as a lead compound for developing inhibitors targeting various disease pathways:

  • Kinase Inhibition : The compound's structure allows it to interact with specific kinases, which are critical in cancer and inflammatory diseases. Studies indicate that derivatives can inhibit certain kinases, suggesting therapeutic relevance against tumors and inflammatory conditions .
  • Antimicrobial Activity : The presence of the pyrimidine ring and methylsulfanyl group suggests potential antimicrobial properties. The compound may serve as a scaffold for synthesizing new antibiotics or antimicrobial agents .

Biological Assays

Due to its binding affinity to specific biomolecules, this compound can be utilized as a probe in biological assays. It may influence cellular signaling pathways by interacting with enzymes or receptors, thus modulating processes such as inflammation and apoptosis .

Case Studies

Several studies have documented the biological activity of similar compounds, providing insights into their mechanisms of action:

  • Antitumor Activity : Research on pyrimidine derivatives has demonstrated their ability to inhibit tumor cell lines, indicating that this compound could be developed into an effective anticancer agent .
  • Neuroprotective Properties : Some derivatives have shown promise in neuroprotection and anti-inflammatory applications, highlighting the therapeutic potential of this compound in neurological disorders .

Mechanism of Action

The mechanism of action of 4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-yl group may enhance its binding affinity to these targets, while the methylsulfanyl group can modulate its electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-4,6-dimethylpyrimidine: Similar structure but lacks the piperidin-1-yl group.

    4-methyl-2-(methylsulfanyl)pyrimidine: Similar structure but lacks the piperidin-1-yl group.

    6-(piperidin-1-yl)pyrimidine: Similar structure but lacks the methyl and methylsulfanyl groups.

Uniqueness

4-methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine is unique due to the presence of all three substituents (methyl, methylsulfanyl, and piperidin-1-yl) on the pyrimidine ring, which can significantly influence its chemical and biological properties. This combination of substituents can enhance its potential as a versatile scaffold in medicinal chemistry and organic synthesis.

Biological Activity

4-Methyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrimidines are known for their presence in various biomolecules, including nucleic acids, and have been implicated in numerous therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H16_{16}N2_{2}S
  • Molecular Weight : 224.32 g/mol

Research indicates that pyrimidine derivatives, including this compound, may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds with a pyrimidine moiety often inhibit DHFR, an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can effectively halt the proliferation of cancer cells, making them potential candidates for anticancer therapies .
  • Tyrosine Kinase Inhibition : Some derivatives have shown promise in targeting tyrosine kinases, which are important in cell signaling pathways related to cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis .
  • Antimicrobial Activity : Certain studies have demonstrated that pyrimidine derivatives possess antimicrobial properties, making them suitable for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrimidine compounds, providing insights into their potential applications.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/MechanismReference
PiritreximAntitumorInhibits DHFR
Compound 5kAntiproliferativeAlters cell cycle in HepG2 cells
Compound 6AntimicrobialBroad-spectrum activity

Pharmacological Studies

In vitro studies have shown that compounds similar to this compound exhibit significant biological activities:

  • Antitumor Activity : Piritrexim, a related compound, has demonstrated strong antitumor effects by effectively inhibiting DHFR, leading to reduced DNA synthesis and cancer cell death .
  • Cell Cycle Analysis : In studies involving HepG2 cells treated with related compounds, there was a notable increase in the G1 phase population and a decrease in S and G2/M phases, indicating an antiproliferative effect .

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-9-8-10(13-11(12-9)15-2)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQLXCPFALWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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